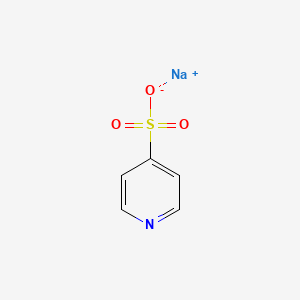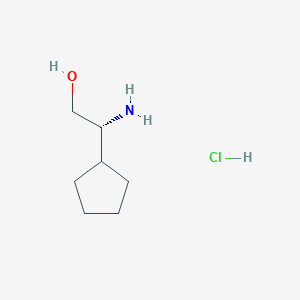
(R)-2-Amino-2-cyclopentylethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-cyclopentylethanol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a cyclopentyl ring, making it a versatile molecule for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-cyclopentylethanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method includes the reduction of 2-cyclopentyl-2-oxoethanamine using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-cyclopentylethanol hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yield. The final product is then purified using crystallization or chromatography techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-cyclopentylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, and halogenated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-cyclopentylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-cyclopentylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-cyclopentylethanol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2-Amino-2-methylpropanol hydrochloride: A structurally similar compound with a different alkyl group.
Cyclopentylamine hydrochloride: Lacks the hydroxyl group but shares the cyclopentyl ring structure.
Uniqueness
®-2-Amino-2-cyclopentylethanol hydrochloride is unique due to its chiral nature and the presence of both an amino and hydroxyl group, which allows for diverse chemical modifications and applications. Its specific stereochemistry can lead to distinct biological activities compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclopentylethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H/t7-;/m0./s1 |
InChI Key |
AMFPXRQCROWAEL-FJXQXJEOSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](CO)N.Cl |
Canonical SMILES |
C1CCC(C1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


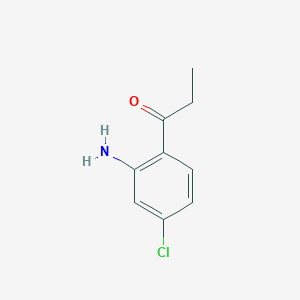
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)

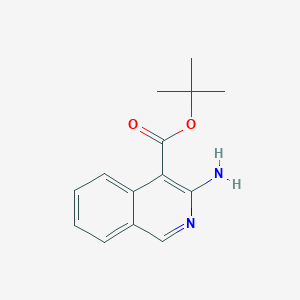

![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)

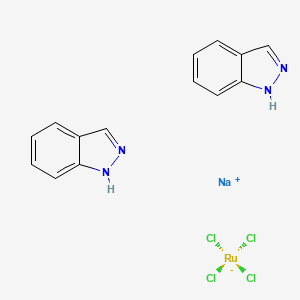
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
